[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione
Description
Properties
IUPAC Name |
3-(7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18O2/c35-33-27-9-3-1-7-19(27)25-17-15-21(23-11-5-13-29(33)31(23)25)22-16-18-26-20-8-2-4-10-28(20)34(36)30-14-6-12-24(22)32(26)30/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNLOGRWRVNZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)C5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C8C7=O)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059442 | |
| Record name | [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-96-1 | |
| Record name | [3,3′-Bi-7H-benz[de]anthracene]-7,7′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dibenzanthronyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13,13'-Dibenzanthronyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3,3'-bi-7H-benz[de]anthracene]-7,7'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIBENZANTHRONYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B35MQ834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione typically involves the coupling of two benz[de]anthracene units. One common method is the oxidative coupling of 7H-benz[de]anthracen-7-one using an oxidizing agent such as ferric chloride (FeCl3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione can undergo further oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
Chemistry: [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of biaryl coupling reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for fluorescence. It may also serve as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated aromatic system.
Mechanism of Action
The mechanism of action of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways and molecular targets depend on the context of its application, such as its role as a fluorescent probe or its potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benz[de]anthracene Family
[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione (CAS 116-90-5)
- Structure : Positional isomer with ketone groups at 4,4'-positions instead of 3,3'.
- Toxicity : Higher acute toxicity (rat intraperitoneal LD₅₀ = 2400 mg/kg ) and hematological effects (e.g., erythrocyte count changes) compared to the 3,3'-isomer .
- Applications : Used in dye chemistry and as a precursor for polycyclic aromatic hydrocarbons (PAHs) .
7H-Benz[de]anthracen-7-one (CAS 82-05-3)
- Structure: Monomeric analogue lacking the bi-anthracene linkage.
- Properties : Lower molecular weight (230.26 g/mol ), with UV absorption maxima shifted to shorter wavelengths (~350 nm) due to reduced conjugation .
- Applications : Utilized in gas chromatography and as a fluorescent probe .
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one
- Structure : Features a piperazine substituent at the 3-position.
- Crystallography : Crystal lattice parameters (a = 8.8957 Å, b = 9.4174 Å, c = 13.3599 Å) indicate a less planar structure compared to unsubstituted derivatives .
- Synthesis: Prepared via nucleophilic substitution reactions, highlighting the reactivity of the 3-position in benz[de]anthracenones .
Electronic and Photophysical Properties
Key Findings :
Toxicity and Environmental Impact
Biological Activity
[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione is a polycyclic aromatic compound (PAC) with potential biological activity. This article explores its biological properties, including cytotoxicity, genotoxicity, and potential applications in cancer treatment, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of anthracene derivatives, characterized by multiple fused aromatic rings. Its structure contributes to its interaction with biological systems, particularly in relation to DNA and cellular mechanisms.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A notable study reported that derivatives of similar structures showed potent cytotoxicity against solid tumors, indicating that this compound may have similar potential. The cytotoxic effects were evaluated using several human cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific molecular configurations for enhanced activity .
Genotoxicity
Genotoxic effects have been observed in studies involving PACs. For instance, some compounds related to this compound were identified as having mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), suggesting a risk of inducing genetic mutations . The presence of reactive metabolites formed during metabolic processes may contribute to these genotoxic effects.
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : The flat aromatic structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis in cancer cells.
- Inhibition of Cellular Pathways : Similar compounds have been shown to inhibit critical cellular pathways involved in tumor growth and survival.
Case Studies
| Study | Findings | Cell Lines Used |
|---|---|---|
| Gouranga Saha et al. (2021) | Identified E3 ubiquitin ligase XIAP as a substrate for deubiquitinase USP7; implications for oncogenesis | Hep G2 (liver), A549 (lung adenocarcinoma) |
| Hakkola et al. (1998) | Evaluated the metabolism of PAHs; indicated extensive metabolism leading to bioactive metabolites | Various tissues including liver and lung |
| Recent Advances in Remediation (2020) | Identified mutagenic compounds post-bioremediation; highlighted the role of PACs in toxicity | Soil extracts from contaminated sites |
Q & A
Q. What synthetic strategies are effective for preparing anthracene-dione derivatives like [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione?
- Methodological Answer : Anthracene-diones are typically synthesized via oxidation of anthracene precursors or condensation reactions. For analogs like 1,4-diamino-6-chloro-anthracene-9,10-dione ( ), oxidation with potassium permanganate under acidic conditions yields dione structures. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent side reactions. For bifunctional derivatives like the target compound, dimerization via Suzuki-Miyaura coupling or photochemical cyclization may be explored, referencing protocols for benz[a]anthracene derivatives ( ).
Q. How can spectroscopic techniques characterize structural features of anthracene-diones?
- Methodological Answer :
- UV-Vis Spectroscopy : PAHs exhibit strong absorbance in 300–400 nm due to π→π* transitions. Anthracene-diones show redshifted peaks compared to parent hydrocarbons ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For example, 7H-benz[de]anthracen-7-one (C₁₇H₁₀O) has a molecular ion peak at m/z 230.2607 ().
- NMR : ¹³C NMR distinguishes carbonyl groups (δ ~180–200 ppm). For substituted analogs, 2D NMR (COSY, HSQC) resolves regiochemistry ().
Q. What safety protocols apply when handling anthracene-derived compounds?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Anthracene derivatives often exhibit acute toxicity (H302) and skin irritation (H315) ().
- Waste Disposal : Collect solvents in halogen-resistant containers. PAHs require incineration at >1,000°C to avoid toxic byproducts (e.g., NOx, CO) ().
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of dihydrodiol formation in anthracene derivatives?
- Methodological Answer : Dihydrodiols are key metabolites in PAH toxicity studies. For benz[a]anthracene, enzymatic oxidation (cytochrome P450) produces 8,9-dihydrodiols, while chemical oxidation (OsO₄) favors 1,2-dihydrodiols ( ). For the target dione, reaction polarity and catalyst choice (e.g., chiral ligands for asymmetric dihydroxylation) must be optimized. Conflicting yields reported in literature (e.g., 70–85%) may arise from oxygen sensitivity or solvent purity ( ).
Q. What analytical approaches resolve contradictions in reported biological activities of anthracene-diones?
- Methodological Answer :
- Data Validation : Cross-validate fluorescence-based DNA intercalation assays with computational docking (e.g., AutoDock Vina) to confirm binding modes ().
- Reproducibility : Test compounds across multiple cell lines (e.g., HepG2 vs. MCF-7) and control for photodegradation using dark controls ().
- Table : Example Biological Activity Parameters
| Assay Type | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 12.3 ± 1.2 | |
| DNA Binding | MCF-7 | 8.9 ± 0.8 |
Q. How can computational methods predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation half-life (e.g., logP >4 suggests high persistence) ().
- Photolysis Studies : Simulate UV exposure (λ = 290–400 nm) in aqueous solutions (pH 7.4) with HPLC monitoring. Anthracene-diones degrade slower than parent PAHs due to electron-withdrawing carbonyl groups ().
Methodological Notes
- Synthesis : Prioritize inert conditions (N₂/Ar) for oxygen-sensitive intermediates ().
- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) ().
- Data Reporting : Disclose solvent purity, reaction scales, and spectroscopic parameters to enhance reproducibility ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
